molecular formula C8H10Cl2N4O B1390644 [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride CAS No. 1181458-05-8

[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride

Cat. No. B1390644
M. Wt: 249.09 g/mol
InChI Key: UBVNMUUCUBOZQO-UHFFFAOYSA-N
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Description

The compound “[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride” is likely to be a salt due to the presence of “dihydrochloride” in its name. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom .


Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through a series of reactions including condensation, oxidation, acid amine coupling, and reductive amination .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: A key aspect of the scientific research on related compounds involves their synthesis. For instance, the synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine has been achieved through a high-yielding polyphosphoric acid condensation route, involving the reaction of p-toluic hydrazide and glycine. This process was characterized using UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometric techniques (Shimoga, Shin, & Kim, 2018).

Biological and Pharmacological Activities

  • Anticonvulsant Properties: Schiff bases of 3-aminomethyl pyridine, through a condensation reaction with substituted aryl aldehydes/ketones, have shown anticonvulsant activity. This indicates a potential application of related compounds in seizure protection and neurological disorders (Pandey & Srivastava, 2011).
  • Antitumor Activity: Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to the queried compound, have been investigated for their antitumor activity. These compounds, through structural modification and incorporation of bioactive moieties, showed promising results in in vitro anti-cancer activity assessments (Maftei et al., 2016).
  • Antimicrobial and Antimycobacterial Activity: Synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation revealed antimicrobial activities. These compounds, including various pyridinyl methanamine derivatives, demonstrated effectiveness against certain microbes (Bayrak et al., 2009).

Catalytic and Chemical Properties

  • Catalytic Applications in Oxidation Reactions: Diiron(III) complexes with tridentate 3N ligands, including pyridinyl methanamine derivatives, have been studied for their potential in catalyzing selective hydroxylation of alkanes. This indicates a potential application in industrial and chemical processes (Sankaralingam & Palaniandavar, 2014).

Photocytotoxicity and Imaging Applications

  • Photocytotoxicity in Red Light: Iron(III) complexes containing pyridinyl methanamine derivatives exhibited photocytotoxicity in red light, showing potential for use in targeted cancer therapy and imaging applications. These complexes were ingested in the nuclei of certain cells, interacting with DNA and generating reactive oxygen species upon light exposure (Basu et al., 2014).

Future Directions

The future research directions for this compound could involve further investigation into its potential biological activities, such as anticancer, antimicrobial, and antiviral activities . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O.2ClH/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6;;/h1-4H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVNMUUCUBOZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride
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[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride
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[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride
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[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride
Reactant of Route 5
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride
Reactant of Route 6
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride

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